2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups at positions 1 and 4, and an acetic acid moiety at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with acetylenic ketones, which forms pyrazoles through a cyclocondensation reaction . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of dyes, agrochemicals, and other functional materials
Mechanism of Action
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different substitution patterns.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with potential biological activity.
1,4-dimethyl-1H-pyrazole-3-carboxylic acid: Differing in the position of the carboxylic acid group.
Uniqueness
2-(1,4-dimethyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methyl groups and the acetic acid moiety provides distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
98334-62-4 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(1,4-dimethylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
HPQXWISVUONRON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CC(=O)O)C |
Purity |
95 |
Origin of Product |
United States |
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